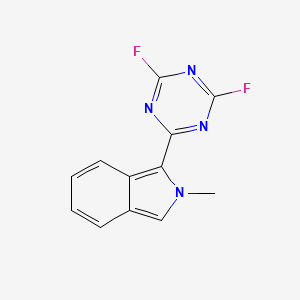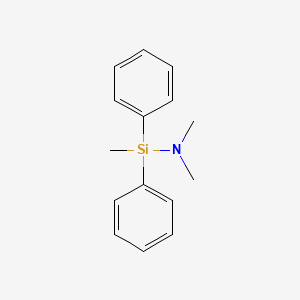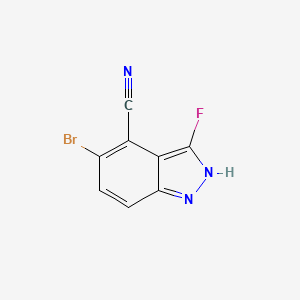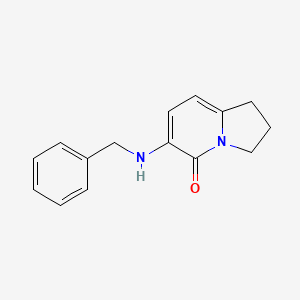![molecular formula C13H12N4O B11868046 6-[(2-methylphenyl)methoxy]-7H-purine CAS No. 67733-76-0](/img/structure/B11868046.png)
6-[(2-methylphenyl)methoxy]-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Methylbenzyl)oxy)-1H-purine is a compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a 2-methylbenzyl group through an oxygen atom. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)oxy)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methylbenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methylbenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-((2-Methylbenzyl)oxy)-1H-purine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
6-((2-Methylbenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
6-((2-Methylbenzyl)oxy)-1H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-((2-Methylbenzyl)oxy)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-Benzyl-1H-purine: Similar structure but lacks the 2-methyl group on the benzyl moiety.
6-(2-Chlorobenzyl)oxy-1H-purine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
6-(2-Methoxybenzyl)oxy-1H-purine: Features a methoxy group instead of a methyl group on the benzyl ring.
Uniqueness
6-((2-Methylbenzyl)oxy)-1H-purine is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and alter its pharmacokinetic properties compared to similar compounds.
特性
CAS番号 |
67733-76-0 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
6-[(2-methylphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChIキー |
CDCYPSVZKPSKRI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1COC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)




